Comparative Lipophilicity (LogP): 3-Fluoro-4-methylbenzamide vs. Benzamide and Single-Substituted Analogs
The combination of a meta-fluoro and para-methyl group in 3-fluoro-4-methylbenzamide results in a calculated partition coefficient (LogP) of approximately 1.37, which is significantly higher than that of the parent compound benzamide and differs from single-substituted analogs. This quantifiable difference in lipophilicity is a primary driver for selecting this compound in early-stage drug discovery when optimizing for membrane permeability and oral bioavailability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.37 (ACD/LogP) |
| Comparator Or Baseline | Benzamide: LogP ~0.64; 4-Methylbenzamide: LogP ~1.1; 3-Fluorobenzamide: LogP ~1.0 (estimated) |
| Quantified Difference | Target LogP is approximately 2-fold higher than benzamide and 0.3-0.4 units higher than single-substituted analogs. |
| Conditions | Calculated using ACD/Labs Percepta Platform |
Why This Matters
Higher lipophilicity is a key determinant of membrane permeability, a critical factor for a compound's potential as a lead candidate for oral drugs.
